molecular formula C15H14N2O3 B3343511 n-(2,4-Dimethylphenyl)-4-nitrobenzamide CAS No. 5362-16-3

n-(2,4-Dimethylphenyl)-4-nitrobenzamide

Cat. No. B3343511
CAS RN: 5362-16-3
M. Wt: 270.28 g/mol
InChI Key: HWKYGXKJOVLPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethylphenyl)-4-nitrobenzamide, also known as DNAN, is a synthetic organic compound that has gained significant attention in the field of scientific research due to its unique properties. DNAN is a nitroaromatic compound that has been used as an energetic material in the production of explosives. However, recent studies have shown that DNAN has potential applications in the fields of medicine and biotechnology.

Mechanism of Action

The mechanism of action of n-(2,4-Dimethylphenyl)-4-nitrobenzamide is not fully understood, but it is believed to involve the interaction of the nitro group with cellular components such as proteins and DNA. n-(2,4-Dimethylphenyl)-4-nitrobenzamide has been shown to induce oxidative stress and DNA damage in cells, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
n-(2,4-Dimethylphenyl)-4-nitrobenzamide has been shown to have cytotoxic effects on various cell lines, including human liver cells and cancer cells. n-(2,4-Dimethylphenyl)-4-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, the exact biochemical and physiological effects of n-(2,4-Dimethylphenyl)-4-nitrobenzamide are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using n-(2,4-Dimethylphenyl)-4-nitrobenzamide in lab experiments is its fluorescent properties, which make it a valuable tool for studying DNA damage and repair mechanisms. However, one limitation of using n-(2,4-Dimethylphenyl)-4-nitrobenzamide is its cytotoxic effects, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on n-(2,4-Dimethylphenyl)-4-nitrobenzamide. One area of research could focus on developing new methods for synthesizing n-(2,4-Dimethylphenyl)-4-nitrobenzamide and improving its purity. Another area of research could focus on further investigating the mechanism of action of n-(2,4-Dimethylphenyl)-4-nitrobenzamide and its potential applications in the field of medicine. Additionally, research could be conducted to explore the potential use of n-(2,4-Dimethylphenyl)-4-nitrobenzamide in the development of new diagnostic tools for DNA damage and repair.

Scientific Research Applications

N-(2,4-Dimethylphenyl)-4-nitrobenzamide has been the subject of numerous studies due to its potential applications in various fields of scientific research. One of the most promising applications of n-(2,4-Dimethylphenyl)-4-nitrobenzamide is its use as a fluorescent probe for the detection of DNA damage. n-(2,4-Dimethylphenyl)-4-nitrobenzamide has been shown to selectively bind to damaged DNA and emit fluorescence, which can be detected using spectroscopic techniques. This property of n-(2,4-Dimethylphenyl)-4-nitrobenzamide makes it a valuable tool for studying DNA damage and repair mechanisms.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-3-8-14(11(2)9-10)16-15(18)12-4-6-13(7-5-12)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKYGXKJOVLPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303616
Record name n-(2,4-dimethylphenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2,4-Dimethylphenyl)-4-nitrobenzamide

CAS RN

5362-16-3
Record name n-(2,4-dimethylphenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(2,4-Dimethylphenyl)-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
n-(2,4-Dimethylphenyl)-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
n-(2,4-Dimethylphenyl)-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
n-(2,4-Dimethylphenyl)-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
n-(2,4-Dimethylphenyl)-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
n-(2,4-Dimethylphenyl)-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.